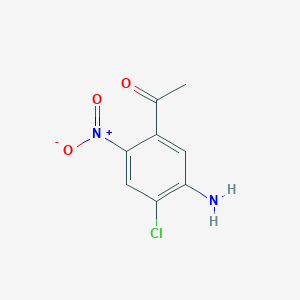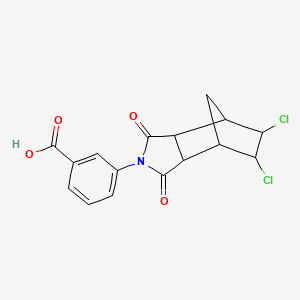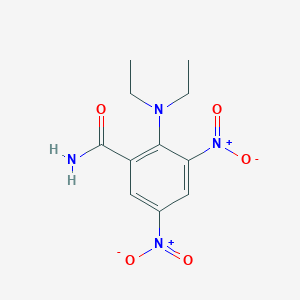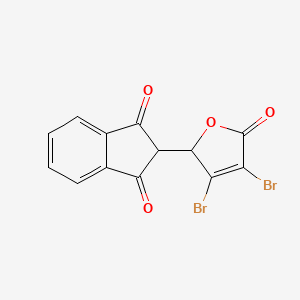![molecular formula C24H20N10O2 B12469838 6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its multiple triazine rings and phenoxy groups, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step reactions. One common method includes the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with phenoxy derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and solid-phase synthesis can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, derivatives of this compound have shown promising antifungal, anticancer, and antiviral activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development .
Industry
Industrially, the compound is used in the production of high-performance polymers and resins. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of 6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine compound with distinct reactivity due to the presence of chlorine.
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins.
Uniqueness
What sets 6-(4-{4-[4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOXY]PHENOXY}PHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its complex structure, which provides multiple sites for chemical modification. This versatility allows for the creation of a wide range of derivatives with tailored properties for specific applications .
Propriétés
Formule moléculaire |
C24H20N10O2 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
6-[4-[4-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenoxy]phenoxy]phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H20N10O2/c25-21-29-19(30-22(26)33-21)13-1-5-15(6-2-13)35-17-9-11-18(12-10-17)36-16-7-3-14(4-8-16)20-31-23(27)34-24(28)32-20/h1-12H,(H4,25,26,29,30,33)(H4,27,28,31,32,34) |
Clé InChI |
UXLDLRADEYBHRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)OC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC(=NC(=N5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea](/img/structure/B12469767.png)


![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)


![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12469823.png)
![4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B12469826.png)
